3,8-Dimethyl-4-methylidenenon-7-EN-1-OL
Description
3,8-Dimethyl-4-methylidenenon-7-en-1-ol (CAS: 61685-53-8) is a monoterpenoid alcohol with the molecular formula C₁₂H₂₂O and a molecular weight of 182.30 g/mol . It features a methylidene group at position 4, a double bond at position 7, and hydroxyl and methyl substituents at positions 1, 3, and 6. Its IUPAC name and synonyms include:
- 7-Nonen-1-ol, 3,8-dimethyl-4-methylene
- DTXSID50815146
- PubChem CID: 71393381
The compound’s SMILES notation is CC(CCO)C(=C)CCC=C(C)C, reflecting its branched hydrocarbon chain and functional groups .
Properties
CAS No. |
61685-53-8 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3,8-dimethyl-4-methylidenenon-7-en-1-ol |
InChI |
InChI=1S/C12H22O/c1-10(2)6-5-7-11(3)12(4)8-9-13/h6,12-13H,3,5,7-9H2,1-2,4H3 |
InChI Key |
DBQLSIVQFUFSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)C(=C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-4-methylidenenon-7-en-1-ol typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are often hydrocarbons with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reactions and increase yield.
Industrial Production Methods
In an industrial setting, the production of 3,8-Dimethyl-4-methylidenenon-7-en-1-ol is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high purity and yield, often involving purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-4-methylidenenon-7-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
3,8-Dimethyl-4-methylidenenon-7-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism by which 3,8-Dimethyl-4-methylidenenon-7-en-1-ol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, triggering cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular behavior.
Comparison with Similar Compounds
Table 1: Key Structural Features
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |
|---|---|---|---|---|
| 3,8-Dimethyl-4-methylidenenon-7-en-1-ol | C₁₂H₂₂O | 182.30 | Hydroxyl, methylidene, double bond | Methyl (C3, C8), methylidene (C4) |
| 3,7-Dimethyl-2,6-octadien-1-ol | C₁₀H₁₈O | 154.25 | Hydroxyl, conjugated diene | Methyl (C3, C7) |
| 3,7-Dimethyl-7-octen-1-yl propanoate | C₁₃H₂₂O₂ | 210.31 | Ester, double bond | Methyl (C3, C7), propionyloxy |
| 1H-Cycloprop[e]azulen-7-ol derivatives | C₁₅H₂₄O | 220.35 | Cyclopropane, hydroxyl | Methyl, methylidene |
- 3,7-Dimethyl-2,6-octadien-1-ol (CAS: 40607-48-5): A shorter-chain terpene alcohol with a conjugated diene system, imparting higher reactivity in oxidation and isomerization reactions compared to the target compound’s isolated double bond .
- 3,7-Dimethyl-7-octen-1-yl propanoate: An ester derivative with enhanced volatility, commonly used in perfumery. The absence of a hydroxyl group reduces its polarity, making it more lipophilic than 3,8-dimethyl-4-methylidenenon-7-en-1-ol .
- Cyclopropane-containing derivatives (e.g., 1H-cycloprop[e]azulen-7-ol): These exhibit rigid bicyclic frameworks, which may enhance binding affinity in biological systems compared to the more flexible structure of the target compound .
Physicochemical Properties
Table 2: Physical Properties
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Solubility |
|---|---|---|---|
| 3,8-Dimethyl-4-methylidenenon-7-en-1-ol | Not reported | ~0.89 (estimated) | Low in water; soluble in ethanol |
| 3,7-Dimethyl-2,6-octadien-1-ol | 230–235 | 0.89 | Insoluble in water |
| 3,7-Dimethyl-7-octen-1-yl propanoate | 245–250 | 0.91 | Soluble in organic solvents |
- The target compound’s lower molecular weight compared to cyclopropane derivatives (e.g., 220.35 g/mol in ) suggests higher volatility .
- The hydroxyl group in 3,8-dimethyl-4-methylidenenon-7-en-1-ol increases its polarity relative to ester derivatives, influencing its solubility profile .
Research Findings and Gaps
- Biological Activity: Cyclopropane-containing terpenoids () show promise in anti-inflammatory and antimicrobial studies, but 3,8-dimethyl-4-methylidenenon-7-en-1-ol lacks direct evidence in these areas .
- Synthetic Utility : The compound’s methylidene group may serve as a site for functionalization, analogous to esterification reactions observed in .
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